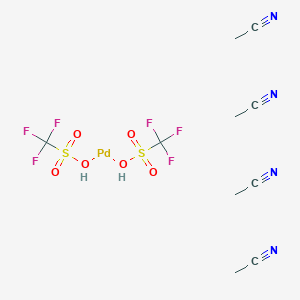
Acetonitrile;palladium;trifluoromethanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate) is a coordination compound with the molecular formula C10H12F6N4O6PdS2. It is a light yellow to amber powder or crystal that is soluble in polar solvents such as acetonitrile, water, and alcohol. This compound is known for its excellent catalytic properties and is widely used in various chemical reactions, particularly in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate) can be synthesized by reacting palladium(II) chloride with silver trifluoromethanesulfonate in the presence of acetonitrile. The reaction typically takes place under an inert atmosphere to prevent oxidation and moisture contamination. The resulting product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually stored under inert gas conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate) undergoes various types of chemical reactions, including:
Oxidation: It can participate in oxidation reactions where it acts as a catalyst.
Reduction: It can also be involved in reduction reactions, facilitating the reduction of organic compounds.
Common Reagents and Conditions
Common reagents used in reactions with Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate) include aryl halides, boronic acids, and various ligands. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures, and in the presence of a base .
Major Products Formed
The major products formed from reactions involving Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate) are often complex organic molecules, including biaryls, styrenes, and other substituted aromatic compounds .
Scientific Research Applications
Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate) involves its role as a catalyst in various chemical reactions. It facilitates the formation of carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps. The palladium center acts as a Lewis acid, coordinating with substrates and promoting the reaction pathways .
Comparison with Similar Compounds
Similar Compounds
Tetrakis(acetonitrile)palladium(II) tetrafluoroborate: Similar in structure and catalytic properties but differs in the counterion.
Palladium(II) acetate: Another widely used palladium catalyst with different solubility and reactivity profiles.
Palladium(II) chloride: Commonly used in various catalytic reactions but less soluble in polar solvents compared to Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate).
Uniqueness
Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate) is unique due to its high solubility in polar solvents and its ability to act as a strong Lewis acid. These properties make it particularly effective in catalyzing a wide range of organic reactions under mild conditions .
Properties
Molecular Formula |
C10H14F6N4O6PdS2 |
|---|---|
Molecular Weight |
570.8 g/mol |
IUPAC Name |
acetonitrile;palladium;trifluoromethanesulfonic acid |
InChI |
InChI=1S/4C2H3N.2CHF3O3S.Pd/c4*1-2-3;2*2-1(3,4)8(5,6)7;/h4*1H3;2*(H,5,6,7); |
InChI Key |
NUIPBINWTXGGEW-UHFFFAOYSA-N |
Canonical SMILES |
CC#N.CC#N.CC#N.CC#N.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















